molecular formula C8H6N4O B11047851 2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No. B11047851
M. Wt: 174.16 g/mol
InChI Key: XWOPFTBMDBZBGZ-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile: is a fascinating heterocyclic compound with a unique structure. It contains six carbon atoms and four nitrogen atoms, forming a bicyclic system. Let’s break down its name:

    2-Amino: Indicates the presence of an amino group (NH₂) at position 2.

    6-methyl: Refers to the methyl group (CH₃) attached to the sixth carbon.

    4-oxo: Indicates a ketone group (C=O) at position 4.

    3-azabicyclo[3.1.0]hex-2-ene: Describes the bicyclic ring system, which includes a nitrogen atom (azabicyclo) and a double bond (ene) in the hexane ring.

This compound plays a crucial role in pharmaceutical synthesis, particularly in antiviral medications like boceprevir and pf-07321332.

Preparation Methods

Synthetic Routes:: The synthesis of 2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves several steps. One innovative approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru(II) catalysis and the Gabriel synthesis. Gram-scale synthesis from 3-methyl-2-butenol achieves a total yield of 28% .

Industrial Production:: Industrial production methods may vary, but the key steps involve the formation of the bicyclic ring system and subsequent functionalization.

Chemical Reactions Analysis

Reactions::

    Cyclopropanation: The intramolecular cyclopropanation of alpha-diazoacetates is a critical step in the synthesis.

    Other Reactions: Further functionalization reactions, such as oxidation, reduction, and substitution, can modify the compound.

Common Reagents and Conditions::

    Alpha-diazoacetates: Used for cyclopropanation.

    Transition Metal Catalysts (Ru(II)): Facilitate the cyclopropanation reaction.

Major Products:: The main product is 2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile itself.

Scientific Research Applications

This compound finds applications in:

    Medicine: As a building block for antiviral drugs.

    Chemical Research: Investigating its reactivity and potential derivatives.

    Industry: Synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to antiviral activity or other biological processes.

Comparison with Similar Compounds

. These compounds share some features but lack the unique combination found in our target compound.

properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

InChI

InChI=1S/C8H6N4O/c1-4-7(2-9)5(11)12-6(13)8(4,7)3-10/h4H,1H3,(H2,11,12,13)

InChI Key

XWOPFTBMDBZBGZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2(C1(C(=O)N=C2N)C#N)C#N

Origin of Product

United States

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